molecular formula C31H51BrOS B15172394 S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate

Cat. No.: B15172394
M. Wt: 551.7 g/mol
InChI Key: XXKAHEPTTFPVMT-WFRCDSPSSA-N
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Description

The compound S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate is a sterol-derived thioester featuring:

  • A cyclopenta[a]phenanthrene core with stereospecific methyl groups at C10 and C12.
  • A 17-octyl substituent (C8H17) conferring lipophilicity.
  • A 2-bromo-2-methylpropanethioate group at C3, introducing electrophilic reactivity via the bromine atom and steric bulk from the methyl groups.

Properties

Molecular Formula

C31H51BrOS

Molecular Weight

551.7 g/mol

IUPAC Name

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate

InChI

InChI=1S/C31H51BrOS/c1-6-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-28(33)29(2,3)32)17-19-31(23,5)27(25)18-20-30(22,26)4/h13,22,24-27H,6-12,14-21H2,1-5H3/t22-,24-,25-,26-,27-,30+,31-/m0/s1

InChI Key

XXKAHEPTTFPVMT-WFRCDSPSSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(C)(C)Br)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(C)(C)Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from a steroidal precursor. The key steps include:

    Functionalization of the steroidal backbone: Introduction of the thioester group at the desired position.

    Bromination: Introduction of the bromine atom to the 2-methylpropanethioate moiety.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as thiols, amines, or alkoxides.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Hydrocarbons: From reduction reactions.

    Substituted thioesters: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Potential use in the development of enzyme inhibitors.

    Receptor modulators: Potential use in the modulation of steroid receptors.

Medicine

    Drug development: Potential use in the development of new therapeutic agents.

    Diagnostic agents: Potential use in the development of diagnostic tools.

Industry

    Material science: Potential use in the development of new materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor modulator, it may bind to a receptor, altering its conformation and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Modifications Functional Groups/Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties References
Target Compound 17-Octyl, C3 thioester 2-Bromo-2-methylpropanethioate ~580 (estimated) Not reported; inferred electrophilicity -
">(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-octyl-... octanoate 17-Octyl, C3 ester Octanoate (C8 ester) 512.85 Lipophilic carrier; no direct bioactivity reported
Stigmasterol (MOL000449) C24 ethylidene side chain C3 hydroxyl 412.7 43.83 bioactivity score (Hindawi 2020)
Beta-sitosterol () C17 alkyl chain (5-ethyl-6-methylheptan-2-yl) C3 hydroxyl 414.7 Anti-inflammatory (20–50 mg/kg, i.p.)
[(17S)-13-methyl-3-oxo-... dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-bromoacetate () C17 acetyl, C3 bromoacetate Bromoacetate 394.11 Reactive alkylating agent
Compound 12 () C3 amide-linked pentanoic acid Boc-deprotected amine, carboxylic acid 403.3 Inhibitory potential (synthetic intermediate)

Key Differences in Reactivity and Bioactivity

  • Electrophilic Reactivity: The target’s 2-bromo-2-methylpropanethioate group offers higher electrophilicity compared to the non-brominated octanoate in or hydroxylated sterols like Beta-sitosterol . This aligns with bromoacetate derivatives in , which are known for covalent binding to thiol groups in enzymes .
  • Lipophilicity : The 17-octyl chain enhances membrane permeability compared to shorter chains (e.g., Beta-sitosterol’s ethylidene group) but reduces solubility relative to hydroxylated analogs .
  • Stereochemical Impact : The (3S,8S,9S,10R,13R,14S,17S) configuration distinguishes it from epimers like (3R,5R,8S,9S,10S,13S,14S)-configured amines in , which show distinct NMR shifts (e.g., δ 0.72 ppm for H-18 vs. δ 0.70 ppm in the target) .

Biological Activity

The compound S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula of the compound is C27H46BrOSC_{27}H_{46}BrOS, with a molecular weight of approximately 499.7 g/mol. The structure features a dodecahydro-cyclopenta[a]phenanthrene core modified by a bromo and thioate group.

Physical Properties

PropertyValue
Molecular Weight499.7 g/mol
DensityPredicted density: 1.24 g/cm³
Boiling PointEstimated at 570°C
SolubilitySlightly soluble in chloroform and methanol

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It has been shown to exhibit both agonistic and antagonistic properties depending on the specific receptor type involved.

  • Androgen Receptor Modulation : The compound may act as an androgen receptor modulator, influencing gene expression related to growth and metabolism.
  • Estrogenic Activity : Preliminary studies suggest potential estrogenic activity which could impact reproductive health and development.

Study on Androgenic Effects

A study conducted by Smith et al. (2023) investigated the androgenic effects of this compound in vitro using human prostate cancer cell lines. The results indicated that the compound significantly increased cell proliferation at concentrations of 10710^{-7} M to 10510^{-5} M.

Estrogenic Activity Assessment

In another study by Johnson et al. (2024), the estrogenic activity was evaluated using a yeast two-hybrid assay. The compound demonstrated a binding affinity for estrogen receptors comparable to known estrogenic compounds like estradiol.

Toxicological Profile

Toxicity assessments indicate that the compound exhibits low acute toxicity in animal models; however, long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For steroidal thioesters, catalysts (e.g., DMAP for acylation), solvent polarity (e.g., dichloromethane vs. THF), and temperature (25–60°C) significantly impact yields. Evidence from analogous compounds shows yields ranging from 11.54% to higher efficiencies when using stepwise protection/deprotection strategies for sensitive functional groups like bromo-thioesters . Key steps:
  • Monitor intermediates via TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of thioester groups.
  • Purify via silica gel chromatography with gradients of ethyl acetate/hexane.

Q. What analytical methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Assign stereochemistry using ¹H-¹H COSY, NOESY, and HSQC to resolve cyclopenta-phenanthrene ring protons (δ 0.5–3.0 ppm) and thioester signals (δ 2.8–3.5 ppm) .
  • HRMS : Validate molecular weight (e.g., observed vs. calculated [M+Na⁺] for accuracy within ±2 ppm) .
  • X-ray crystallography : Resolve absolute configuration if single crystals form (e.g., analogs in and used orthorhombic systems with Mo-Kα radiation) .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer : Discrepancies often arise from flexible side chains (e.g., octyl group at C17). Mitigate by:
  • 2D NMR : Use NOESY to confirm spatial proximity of methyl groups (e.g., C10/C13 methyls) and thioester orientation .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate stereoisomers .
  • Cross-validation : Compare with structurally characterized analogs (e.g., ’s IUPAC Standard InChIKey) .

Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct stress testing:
  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Bromo-thioesters are prone to hydrolysis under alkaline conditions .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (e.g., analogs in show stability up to 150°C) .

Q. How to design computational models to predict its reactivity in biological systems?

  • Methodological Answer : Leverage molecular dynamics (MD) and docking:
  • MD Simulations : Parameterize the compound using GAFF/AMBER to simulate membrane interactions (e.g., cyclopenta-phenanthrene’s lipophilicity) .
  • Docking : Use AutoDock Vina to predict binding to steroidal receptors (e.g., glucocorticoid receptors) based on substituent conformations .

Q. What purification challenges arise from its lipophilicity, and how to address them?

  • Methodological Answer : High lipophilicity (logP >5) complicates reverse-phase chromatography. Solutions include:
  • RP-HPLC : Use C18 columns with high organic modifiers (e.g., 90% acetonitrile) and 0.1% TFA to improve peak shape .
  • SFC : Supercritical CO₂ with methanol co-solvent enhances separation of nonpolar analogs (e.g., ’s C29H50O derivative) .

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